
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9BrClN . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is 1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 .Physical And Chemical Properties Analysis
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a powder at room temperature . Its molecular weight is 246.53 .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline serves as a precursor in the synthesis of various quinoline derivatives, showcasing its versatility in organic synthesis. The compound is involved in efficient and selective synthesis pathways that lead to the production of tribromoquinoline and dibromo-1,2,3,4-tetrahydroquinoline derivatives through bromination reactions. These derivatives are further utilized to create a range of trisubstituted quinoline derivatives via lithium–halogen exchange reactions, offering a rich foundation for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Şahin et al., 2008).
Antifungal Activity
The compound has been investigated for its potential antifungal properties. Derivatives such as 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols have been synthesized and tested against a variety of fungi, demonstrating varying degrees of fungitoxicity. This suggests the compound's utility in developing new antifungal agents, highlighting its significance in pharmaceutical research aimed at combating fungal infections (Gershon et al., 1996).
Heterocyclisation Catalyst
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline derivatives are also pivotal in catalyzing heterocyclisation reactions. These reactions are crucial for the synthesis of dihydropyrroloquinolines, a class of compounds with potential therapeutic applications. The presence of the tetrahydroquinoline scaffold allows for good yields in heteroannulation reactions, showcasing the compound's role in the efficient synthesis of complex heterocyclic structures (Marchand et al., 2005).
Building Blocks for Drug Synthesis
The structural flexibility of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline makes it an invaluable building block in the synthesis of potential drug candidates. Its derivatives are utilized in various synthetic pathways to create novel compounds that can be further modified and tested for therapeutic efficacy, underscoring its importance in the discovery and development of new medicines (Hargitai et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJEJCDRHIFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



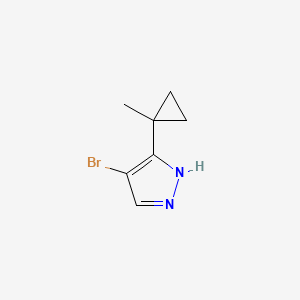
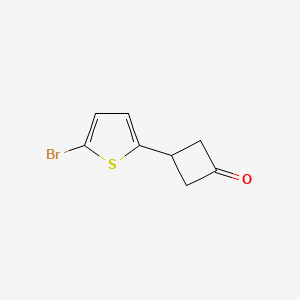
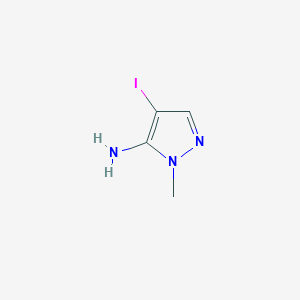
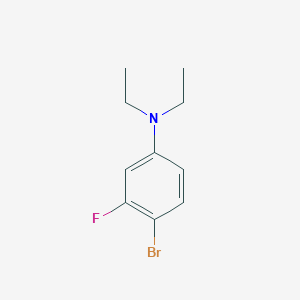
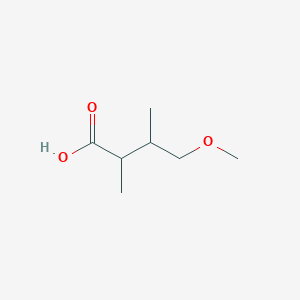
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
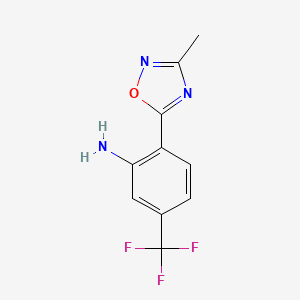
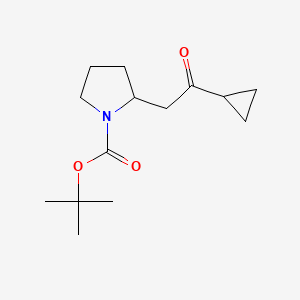
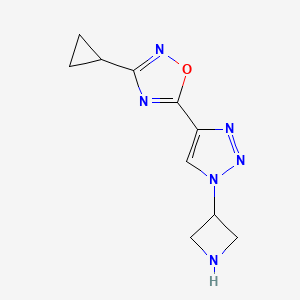
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
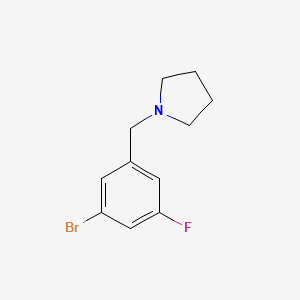
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)